Cas no 931375-44-9 ((5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine)

(5-Chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine is a synthetic amine derivative featuring a chloroethoxy phenyl group and a piperidinylmethyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, which often exhibit binding affinity for central nervous system targets. The chloro and ethoxy substituents may enhance lipophilicity and metabolic stability, while the piperidine scaffold offers conformational flexibility for receptor interactions. Its precise applications depend on further pharmacological evaluation, but its modular structure allows for potential modifications to optimize selectivity and potency. Suitable for research in drug discovery, particularly for neurological or psychiatric targets. Handle with appropriate safety precautions due to its reactive functional groups.
(5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine structure
931375-44-9 structure
Product Name:(5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine
CAS No:931375-44-9
MF:C15H23ClN2O
MW:282.808923006058
CID:6089980
PubChem ID:16004331
Update Time:2025-10-31

(5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine
    • N-(5-chloro-2-ethoxybenzyl)-N-(4-piperidinylmethyl)amine
    • 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine
    • 4-Piperidinemethanamine, N-[(5-chloro-2-ethoxyphenyl)methyl]-
    • Inchi: 1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-7-5-12(10-17)6-8-18/h3-4,9,12H,2,5-8,10-11,17H2,1H3
    • InChI Key: RTIKANKYSRHGSD-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC(Cl)=CC=C2OCC)CCC(CN)CC1

Experimental Properties

  • Density: 1.079±0.06 g/cm3(Predicted)
  • Boiling Point: 387.7±27.0 °C(Predicted)
  • pka: 10.54±0.10(Predicted)

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Additional information on (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine

Introduction to (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine (CAS No. 931375-44-9)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine, identified by its CAS number 931375-44-9, has garnered significant attention due to its unique structural and pharmacological properties. This introduction delves into the compound's chemical characteristics, potential applications, and recent research findings that highlight its significance in modern medicinal chemistry.

The molecular structure of (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine consists of a phenyl ring substituted with both chloro and ethoxy groups, linked to a piperidine moiety through a methylamino group. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for drug design. The presence of the chloro group at the 5-position enhances lipophilicity, while the ethoxy group at the 2-position introduces a polar moiety, contributing to solubility and bioavailability.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds featuring piperidine scaffolds. Piperidine derivatives are known for their ability to modulate various biological targets, including enzymes and receptors involved in neurotransmitter signaling. The compound (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine is no exception and has been investigated for its potential role in central nervous system (CNS) disorders. Studies have suggested that this compound may exhibit properties similar to those of atypical antipsychotics and antidepressants, making it a promising candidate for further development.

One of the most compelling aspects of (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine is its interaction with neurotransmitter systems. Research indicates that the piperidine moiety can interact with serotonin and dopamine receptors, which are critical for regulating mood, cognition, and behavior. The chloro and ethoxy substituents further modulate these interactions, potentially leading to enhanced efficacy and reduced side effects compared to existing medications. This has sparked interest among researchers looking to develop next-generation therapeutics for conditions such as depression, anxiety, and schizophrenia.

The synthesis of (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only improve the feasibility of large-scale production but also enhance the overall quality of the final product.

Evaluation of the pharmacokinetic properties of (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine is crucial for determining its suitability as a drug candidate. Preliminary studies have shown that the compound exhibits favorable oral bioavailability and moderate metabolic stability, suggesting potential for clinical use. Additionally, its solubility profile indicates that it may be suitable for formulation into various dosage forms, including oral tablets and injectables.

The safety profile of any potential therapeutic agent is paramount, and (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine has undergone rigorous preclinical testing to assess its toxicity and potential side effects. Early studies have revealed that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety implications.

In conclusion, (5-chloro-2-ethoxyphenyl)methyl(piperidin-4-yl)methylamine represents a promising compound in the realm of medicinal chemistry. Its unique structural features and pharmacological properties make it an attractive candidate for developing novel treatments for CNS disorders. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in the future.

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